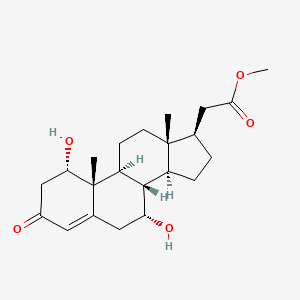

Estradiol hemihydrate

Overview

Description

Estradiol hemihydrate is a crystalline form of the naturally occurring hormone estradiol, which is a potent estrogenic steroid. Estradiol is primarily produced in the ovaries, placenta, and, in smaller amounts, by the adrenal cortex. It plays a crucial role in the female reproductive system, regulating the menstrual cycle and maintaining pregnancy. This compound is commonly used in hormone replacement therapy to treat symptoms of menopause, such as hot flashes, vaginal dryness, and osteoporosis .

Mechanism of Action

Target of Action

Estradiol hemihydrate primarily targets the estrogen receptors . These receptors play a crucial role in the regulation of reproductive and secondary sexual characteristics in females .

Mode of Action

This compound acts as an agonist to the estrogen receptors . It binds to these receptors and triggers a series of cellular responses. This interaction results in the relief of vasomotor symptoms such as hot flashes and urogenital symptoms such as vaginal dryness and dyspareunia .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of estrogen through the enzyme aromatase . After the discovery of the estrogen receptors, the specific biological actions of estradiol were revealed. Molecular techniques have facilitated the understanding of the specific transcriptional and translational events requiring estrogen .

Pharmacokinetics

This compound has a low oral bioavailability on its own, and is commonly formulated with an ester side-chain when used for oral or intramuscular (IM) administration . The metabolism of estradiol occurs in the liver via hydroxylation, sulfation, and glucuronidation . The major metabolites include estrone, estrone sulfate, estrone glucuronide, and estradiol glucuronide . The elimination half-life varies depending on the route of administration .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of fertility and suppression of sex hormone production in both women and men due to its estrogenic activity . It also exerts favorable effects on bone density by inhibiting bone resorption .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the maximum concentration (Cmax) of estradiol is altered by repeated daily application of sunscreen (decreased by 16%) or lotion (increased by 73%) when applied 1 hour after the dose . Furthermore, it is practically insoluble in water but soluble in alcohol, acetone, dioxane, and solutions of fixed alkali hydroxides .

Biochemical Analysis

Biochemical Properties

Estradiol hemihydrate plays a crucial role in biochemical reactions by interacting with estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . These interactions lead to the modulation of gene expression and the regulation of various physiological processes. This compound also interacts with proteins such as sex hormone-binding globulin (SHBG) and albumin, which aid in its transport and distribution within the body . Additionally, it influences the activity of enzymes like aromatase, which converts androgens to estrogens .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by binding to estrogen receptors, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . In reproductive tissues, this compound promotes cell proliferation and differentiation, while in bone tissue, it helps maintain bone density by inhibiting osteoclast activity . It also affects the cardiovascular system by modulating vascular tone and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors, which then translocate to the nucleus and bind to estrogen response elements (EREs) on DNA . This binding initiates the transcription of target genes involved in various physiological processes. This compound also activates non-genomic signaling pathways through interactions with membrane-bound estrogen receptors, leading to rapid cellular responses . These mechanisms collectively contribute to its wide range of biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is known to be relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism . Its degradation products may also accumulate over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can promote normal physiological functions, such as reproductive health and bone maintenance . At high doses, it may cause adverse effects, including toxicity and disruption of endocrine functions . Threshold effects have been observed, where certain dosages are required to achieve specific biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver . It undergoes hydroxylation, sulfation, and glucuronidation to form various metabolites, including estrone and estriol . These metabolites are further conjugated and excreted via the urine . The activity of enzymes such as cytochrome P450 (CYP) isoforms plays a crucial role in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to SHBG and albumin . It is rapidly taken up by cells via passive diffusion due to its lipophilic nature . Once inside the cells, it is preferentially concentrated in tissues with high estrogen receptor content, such as reproductive organs and bone . Its distribution is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound involves its binding to estrogen receptors in the cytoplasm, followed by translocation to the nucleus . In the nucleus, it interacts with EREs to regulate gene expression . Additionally, this compound can localize to the cell membrane, where it interacts with membrane-bound estrogen receptors to initiate rapid signaling pathways . These localization patterns are crucial for its diverse biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol hemihydrate is synthesized through the esterification of estradiol. The process involves the reaction of estradiol with acetic anhydride or other acylating agents under acidic conditions to form estradiol esters. These esters are then hydrolyzed to yield this compound. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving estradiol in a suitable solvent, such as methanol, followed by crystallization. The crystallized product is then filtered, washed, and dried to obtain pure this compound. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Estradiol hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form estrone.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to yield dihydroestradiol.

Major Products Formed:

Oxidation: Estrone

Reduction: Dihydroestradiol

Substitution: Halogenated estradiol derivatives

Scientific Research Applications

Estradiol hemihydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of estrogenic compounds.

Biology: this compound is employed in studies investigating the role of estrogens in cellular processes, such as cell proliferation and differentiation.

Medicine: It is extensively used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis.

Comparison with Similar Compounds

- Estradiol valerate

- Ethinylestradiol

- Estradiol cypionate

- Estradiol benzoate

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858948 | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35380-71-3 | |

| Record name | Estradiol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-azidophenyl) hydrogen phosphate](/img/structure/B1218613.png)

![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)

![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1218634.png)